molecular formula C8H8F3N B13968397 2-methyl-N-(trifluoromethyl)aniline

2-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13968397
M. Wt: 175.15 g/mol
InChI Key: AJMYOJIRIANARO-UHFFFAOYSA-N
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Description

It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating reactions .

Major Products Formed

Major products formed from these reactions include nitrotrifluoromethylbenzenes, aminotrifluoromethylbenzenes, and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as the NMDA receptor. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more effectively and interact with specific receptors and enzymes . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

2-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H8F3N/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5,12H,1H3

InChI Key

AJMYOJIRIANARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(F)(F)F

Origin of Product

United States

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